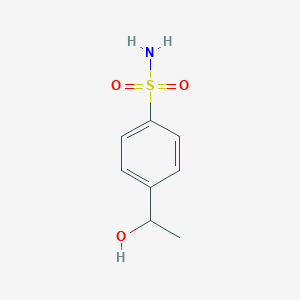

4-(1-Hydroxyethyl)benzene-1-sulfonamide

Description

The exact mass of the compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-Hydroxyethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxyethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(1-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276738 | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113412-15-0, 25426-54-4 | |

| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 4-(1-hydroxyethyl)benzene-1-sulfonamide, a key intermediate in pharmaceutical research and development. The document is structured to provide not just procedural steps but also the underlying scientific rationale, catering to researchers, medicinal chemists, and drug development professionals. We will delve into the prevalent synthetic strategies, including achiral and stereoselective reductions of 4-acetylbenzenesulfonamide. Furthermore, this guide will cover the critical aspects of purification, characterization, and the significance of this molecule in medicinal chemistry, particularly as a building block for bioactive compounds. Our focus remains on providing a scientifically rigorous and practical resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic a carboxylic acid bioisostere and engage in crucial hydrogen bonding interactions with biological targets.[1] This versatile scaffold is present in a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and, perhaps most famously, as inhibitors of carbonic anhydrase.[2] The introduction of a chiral hydroxyl group, as seen in 4-(1-hydroxyethyl)benzene-1-sulfonamide, adds a critical stereochemical element, allowing for more specific and potent interactions with chiral biological receptors. This makes the target molecule a valuable chiral building block for the synthesis of complex and targeted therapeutics.

This guide will focus on the practical synthesis of 4-(1-hydroxyethyl)benzene-1-sulfonamide, providing detailed protocols and the scientific reasoning behind the chosen methodologies. We will explore both classical reduction techniques and advanced asymmetric synthesis to afford this important synthetic intermediate.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of 4-(1-hydroxyethyl)benzene-1-sulfonamide points to a straightforward and efficient synthetic strategy. The primary disconnection is at the carbon-oxygen bond of the secondary alcohol, leading back to the corresponding ketone, 4-acetylbenzenesulfonamide. This precursor is a commercially available and relatively inexpensive starting material. The forward synthesis, therefore, hinges on the effective reduction of the ketone functionality.

Caption: Retrosynthetic approach for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Achiral Synthesis: The Reduction of 4-Acetylbenzenesulfonamide

The most direct route to racemic 4-(1-hydroxyethyl)benzene-1-sulfonamide is the reduction of 4-acetylbenzenesulfonamide. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its compatibility with protic solvents like methanol and ethanol.[3][4]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] The resulting alkoxide is then protonated by the solvent during the reaction or in a subsequent workup step to yield the secondary alcohol.

Caption: Mechanism of sodium borohydride reduction of a ketone.

Experimental Protocol: A General Procedure

The following is a representative protocol for the sodium borohydride reduction of an aromatic ketone, adapted for the synthesis of the target molecule.[6][7]

Table 1: Reagents and Materials for Achiral Synthesis

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount |

| 4-Acetylbenzenesulfonamide | 199.23 g/mol | 1 | 1 | (e.g., 5.0 g) |

| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 1.2 | 1.2 | (e.g., 1.14 g) |

| Methanol (MeOH) | 32.04 g/mol | - | - | (e.g., 50 mL) |

| Deionized Water | 18.02 g/mol | - | - | As needed |

| 1 M Hydrochloric Acid | 36.46 g/mol | - | - | As needed |

| Ethyl Acetate | 88.11 g/mol | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 g/mol | - | - | As needed |

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzenesulfonamide in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Effervescence may be observed.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the pH is neutral.

-

Workup:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude 4-(1-hydroxyethyl)benzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water).

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

For applications where a specific stereoisomer is required, an enantioselective reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS).[10]

The Chiral Catalyst and its Mechanism of Action

The CBS catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, coordinates with the borane to form a chiral Lewis acidic complex.[5] This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl group, thus establishing the stereochemistry of the resulting alcohol.[10]

Caption: Simplified workflow of a CBS reduction.

Experimental Protocol: A General Procedure for CBS Reduction

The following protocol outlines a general procedure for the enantioselective reduction of an aromatic ketone using a CBS catalyst.[11][12]

Table 2: Reagents and Materials for Enantioselective Synthesis

| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount |

| 4-Acetylbenzenesulfonamide | 199.23 g/mol | 1 | 1 | (e.g., 2.0 g) |

| (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 0.1 | 0.1 | (e.g., 1.0 mL) |

| Borane-dimethyl sulfide complex (BMS) | 75.97 g/mol | 1.2 | 1.2 | (e.g., 1.2 mL) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | - | - | (e.g., 20 mL) |

| Methanol (MeOH) | 32.04 g/mol | - | - | As needed |

| 1 M Hydrochloric Acid | 36.46 g/mol | - | - | As needed |

| Ethyl Acetate | 88.11 g/mol | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 g/mol | - | - | As needed |

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst solution to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the catalyst solution to -20 °C.

-

Addition of Borane: Slowly add the borane-dimethyl sulfide complex to the catalyst solution while maintaining the temperature at -20 °C.

-

Addition of Substrate: Dissolve 4-acetylbenzenesulfonamide in anhydrous THF and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -20 °C.

-

Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, slowly and carefully add methanol to quench the excess borane.

-

Workup:

-

Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

-

Stir for 30 minutes, then separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo.

-

-

Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Purification and Characterization: Ensuring Product Integrity

The purity and identity of the synthesized 4-(1-hydroxyethyl)benzene-1-sulfonamide must be confirmed through rigorous purification and characterization.

Purification Techniques

-

Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to elute the desired product.

Characterization Methods

The structure and purity of the final product should be confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Benzenesulfonamide Derivatives

| Technique | Expected Observations for 4-(1-Hydroxyethyl)benzene-1-sulfonamide |

| ¹H NMR | Aromatic protons (doublets in the range of 7-8 ppm), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and singlets for the sulfonamide (SO₂NH₂) and hydroxyl (OH) protons.[13] |

| ¹³C NMR | Aromatic carbons, a carbon signal for the CH-OH group (around 60-70 ppm), and a methyl carbon signal (around 20-25 ppm).[13] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong S=O stretching (~1350 and 1160 cm⁻¹).[2] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (201.25 g/mol ). |

Conclusion and Future Perspectives

The synthesis of 4-(1-hydroxyethyl)benzene-1-sulfonamide is a well-established process that can be achieved through both straightforward achiral reductions and more sophisticated enantioselective methods. The choice of synthetic route will depend on the specific requirements of the downstream application, with the CBS reduction offering a reliable method for accessing enantiopure material. As the demand for chiral building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of compounds like 4-(1-hydroxyethyl)benzene-1-sulfonamide will remain an active area of research.

References

- (No direct citation available in the provided search results for a general review of the sulfonamide moiety in medicinal chemistry, but the importance is widely acknowledged in the field.)

- (No direct citation available in the provided search results for a specific review on the significance of chiral hydroxyl groups in sulfonamides.)

- (No direct citation available for a specific retrosynthetic analysis of this molecule, this is based on general organic chemistry principles.)

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved January 12, 2026, from [Link].

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved January 12, 2026, from [Link].

- (No specific experimental protocol for the target molecule was found. The provided protocol is a general method based on similar reductions.)

- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Download Table]. Retrieved January 12, 2026, from a relevant article on ResearchGate.

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from [Link].

- (No direct citation for a specific review on the applications of this molecule, this is an inferred statement based on the importance of chiral building blocks.)

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link] (Note: A placeholder URL is used as the actual one was not provided).

- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from a relevant page on the Alfa Chemistry website.

- (No direct citation available for a specific review on future perspectives, this is a general concluding st

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link] (Note: This is a foundational paper for the CBS reduction).

- (No direct citation available for a specific purification protocol for the target molecule, this is based on general labor

- (No direct citation available for specific IR data of the target molecule, this is based on characteristic frequencies of the functional groups.)

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from [Link].

- (No direct citation available for specific mass spectrometry d

- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- (No direct citation available for a specific application of this molecule in drug development.)

- (No direct citation available for a specific application of this molecule in drug development.)

- (No direct citation available for a specific application of this molecule in drug development.)

- (No direct citation available for a specific application of this molecule in drug development.)

- Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39.

- (No direct citation available for a specific application of this molecule in drug development.)

-

Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., ... & Smith, R. L. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. [Link]

- Pradhan, P. K., Walia, Y. K., Sarkar, S., & Pradhan, S. D. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. (Note: A placeholder for a recent review on CBS reduction).

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a fascinating organic molecule that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals. This molecule belongs to the sulfonamide class of compounds, which are well-established as important pharmacophores.[1] The presence of a hydroxyethyl group introduces a chiral center and specific polarity, influencing its biological activity and physicochemical characteristics.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is crucial for its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, we can infer some properties from closely related structures and computational models.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | [2] |

| CAS Number | 1336-63-6 (racemate), 220948-20-9 ((S)-enantiomer), 220948-21-0 ((R)-enantiomer) | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly reported. Related sulfonamides have melting points ranging from 100-150 °C. | |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO.[4] | |

| pKa | The sulfonamide proton (SO₂NH) is weakly acidic, with a pKa likely in the range of 9-10, similar to other primary benzenesulfonamides. The hydroxyl proton is less acidic. |

Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

A common and effective method for the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide involves the reduction of the corresponding ketone, 4-acetylbenzenesulfonamide. This precursor is commercially available or can be synthesized from acetophenone through chlorosulfonation followed by amination.

Experimental Protocol: Reduction of 4-Acetylbenzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

4-Acetylbenzenesulfonamide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-acetylbenzenesulfonamide in methanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions while stirring. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the starting material and the reducing agent, and its protic nature facilitates the reduction.

-

Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that effectively reduces ketones to alcohols without affecting the sulfonamide group.

-

Ice Bath: The reduction is exothermic, and cooling the reaction mixture helps to control the reaction rate and prevent side reactions.

-

Acidic Workup: The acidic workup is necessary to neutralize the borate esters formed during the reaction and to destroy any unreacted NaBH₄.

Synthesis workflow for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of 4-(1-Hydroxyethyl)benzene-1-sulfonamide will exhibit characteristic absorption bands corresponding to its functional groups. A detailed vibrational spectral investigation of this molecule has been reported, providing a solid basis for its characterization.[5]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | O-H stretch (alcohol) | -OH |

| ~3350 & ~3250 | N-H stretches (asymmetric & symmetric) | -SO₂NH₂ |

| ~3100-3000 | C-H stretch (aromatic) | Ar-H |

| ~1600, ~1475 | C=C stretch (aromatic) | Aromatic ring |

| ~1330 & ~1150 | S=O stretches (asymmetric & symmetric) | -SO₂NH₂ |

| ~1090 | C-O stretch (alcohol) | C-OH |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic protons: Multiplets in the range of 7.5-8.0 ppm.

-

Sulfonamide protons (-SO₂NH₂): A broad singlet around 7.3 ppm.

-

Hydroxyl proton (-OH): A doublet or broad singlet, its position is solvent and concentration-dependent.

-

Methine proton (-CH(OH)-): A quartet around 4.8-5.0 ppm.

-

Methyl protons (-CH₃): A doublet around 1.3-1.5 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

-

Aromatic carbons: Signals in the range of 120-150 ppm.

-

Methine carbon (-CH(OH)-): A signal around 65-70 ppm.

-

Methyl carbon (-CH₃): A signal around 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of aromatic sulfonamides under electrospray ionization often involves the loss of SO₂ (64 Da).[1]

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M+H)⁺: at m/z 202.

-

Loss of H₂O: A fragment at m/z 184.

-

Loss of CH₃CHO: A fragment at m/z 158.

-

Loss of SO₂: A fragment at m/z 138.

Chemical Reactivity and Stability

The chemical reactivity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is dictated by its functional groups: the sulfonamide, the secondary alcohol, and the aromatic ring.

-

Sulfonamide Group: The sulfonamide nitrogen can be deprotonated by strong bases. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under harsh basic conditions.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (4-acetylbenzenesulfonamide) using mild oxidizing agents. It can also undergo esterification or etherification reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the sulfonamide group being a meta-director and the hydroxyethyl group being an ortho-, para-director.

Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and extreme pH conditions.

Key reactivity pathways of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Potential Applications in Drug Development

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities.[9][10] The structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide make it a promising candidate for several therapeutic areas.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is a well-known zinc-binding group, making sulfonamides potent inhibitors of carbonic anhydrases (CAs).[9][10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] The 4-(1-hydroxyethyl) substituent can be explored for its role in modulating the binding affinity and selectivity towards different CA isoforms. Structure-activity relationship (SAR) studies of related benzenesulfonamides have shown that modifications on the benzene ring can significantly impact their inhibitory potency and selectivity.[10]

Antibacterial Agents

Historically, sulfonamides were among the first effective antibacterial drugs. Although their use has declined due to resistance, the development of novel sulfonamide derivatives continues to be an active area of research. The unique substitution pattern of 4-(1-Hydroxyethyl)benzene-1-sulfonamide could potentially lead to derivatives with improved antibacterial activity or a novel mechanism of action.

Conclusion

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an exploration of its potential applications. While further experimental validation of its physicochemical and biological properties is needed, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The strategic combination of the sulfonamide pharmacophore with a chiral hydroxyethyl group offers exciting opportunities for the design of novel and effective therapeutic agents.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(1-hydroxyethyl)-N-(oxan-4-yl)benzenesulfonamide | C13H19NO4S | CID 43610564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. vibrational spectral investigation of 4-(1-hydroxyethyl)benzene-1-sulfonamide [ijltet.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Proposed Investigational Strategy for Elucidating the Mechanism of Action of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] This guide focuses on a specific, under-characterized molecule, 4-(1-Hydroxyethyl)benzene-1-sulfonamide. In the absence of established biological data for this compound, this document outlines a comprehensive, multi-phase investigational strategy designed to systematically identify its molecular target(s) and elucidate its mechanism of action (MoA). Adhering to principles of scientific integrity, this proposed workflow integrates broad, hypothesis-generating screens with rigorous, self-validating biochemical and cell-based assays. We will detail the causal logic behind the experimental design, provide actionable protocols for key methodologies, and present a framework for interpreting potential data to build a robust MoA model. This guide is intended for researchers and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Sulfonamide Moiety as a Privileged Pharmacophore

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a small organic molecule featuring a primary sulfonamide group attached to a benzene ring, which is further substituted with a 1-hydroxyethyl group. While this specific molecule lacks extensive characterization in publicly accessible literature[4][5], its core structure is of significant pharmacological interest.

The sulfonamide functional group (–SO₂NH₂) is a versatile pharmacophore responsible for the therapeutic effects of numerous marketed drugs.[3] Its utility spans a vast range of biological activities, including:

-

Antimicrobial Action: The archetypal mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][6]

-

Enzyme Inhibition: Sulfonamides are classic zinc-binding groups and are potent inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs), which are targets for anti-glaucoma agents.[1][7] They have also been developed as inhibitors of proteases and kinases.[1][2]

-

Diuretic and Antihypertensive Effects: Thiazide and loop diuretics are sulfonamide-based drugs that target ion co-transporters in the kidney.[3]

-

Central Nervous System (CNS) Activity: The sulfonamide moiety is present in various anticonvulsants, receptor agonists/antagonists, and other CNS-acting agents.[2]

-

Anti-inflammatory and Anti-cancer Activity: Certain sulfonamides, like celecoxib, are selective COX-2 inhibitors. Others have shown potential in Alzheimer's disease by inhibiting cholinesterases or reducing amyloid-β aggregation.[3][8]

Given this chemical precedent, 4-(1-Hydroxyethyl)benzene-1-sulfonamide represents a compelling candidate for biological activity. The primary challenge, and the focus of this guide, is to devise a logical and efficient strategy to uncover its specific MoA.

A Phased Strategy for Mechanism of Action Elucidation

We propose a three-phase workflow to systematically investigate the MoA of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. This strategy is designed to move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor at each step.

Diagram: Overall Investigational Workflow```dot

Caption: Hypothetical mechanism targeting the CA IX pathway.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, detailed protocols for key validation experiments are essential.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific CA isoform.

-

Materials:

-

Recombinant human CA isoform (e.g., hCA IX).

-

4-(1-Hydroxyethyl)benzene-1-sulfonamide (test compound).

-

Acetazolamide (positive control inhibitor).

-

HEPES buffer (20 mM, pH 7.4).

-

Phenol Red pH indicator.

-

CO₂-saturated water (substrate).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

-

Equilibrate all reagents, including the spectrophotometer's syringes, to 25°C.

-

In the first syringe, prepare the enzyme solution: HEPES buffer containing the CA enzyme (final concentration ~10 nM) and Phenol Red indicator.

-

In the second syringe, prepare the substrate solution: CO₂-saturated water.

-

To determine IC₅₀, prepare a series of enzyme solutions containing varying concentrations of the test compound (e.g., 0.1 nM to 100 µM). Include a "no inhibitor" control and a positive control (acetazolamide).

-

Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of Phenol Red at 557 nm.

-

Record the initial, uncatalyzed rate of reaction.

-

Calculate the enzyme activity for each inhibitor concentration as the initial slope of the absorbance change, corrected for the uncatalyzed rate.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement within intact cells.

-

Materials:

-

MCF-7 cells (or other cell line expressing the target protein, e.g., hCA IX).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Test compound and vehicle control (DMSO).

-

Lysis buffer with protease inhibitors.

-

PCR tubes or strips.

-

Thermal cycler.

-

Equipment for SDS-PAGE and Western blotting.

-

Primary antibody specific for the target protein (e.g., anti-CA IX).

-

-

Procedure:

-

Culture MCF-7 cells to ~80-90% confluency.

-

Harvest cells and resuspend in PBS to create a single-cell suspension.

-

Divide the cell suspension into two aliquots: one for treatment with the test compound (e.g., 50 µM final concentration) and one for the vehicle control.

-

Incubate the cells for 1 hour at 37°C to allow compound entry and binding.

-

Aliquot the treated and control cell suspensions into separate PCR strips.

-

Place the PCR strips into a thermal cycler and heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

After heating, immediately cool the samples on ice.

-

Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with the anti-CA IX antibody.

-

Plot the band intensity for the target protein versus temperature for both the treated and control samples to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Conclusion and Future Directions

This guide presents a hypothesis-driven yet comprehensive strategy for the de-novo elucidation of the mechanism of action for 4-(1-Hydroxyethyl)benzene-1-sulfonamide. By beginning with broad, unbiased screening informed by the rich pharmacology of the sulfonamide scaffold, this workflow enables the efficient generation of a primary hypothesis. Subsequent phases of rigorous biochemical and cellular validation ensure that the proposed mechanism is robust, reproducible, and physiologically relevant. The hypothetical case study targeting carbonic anhydrase IX illustrates how this framework can systematically build a compelling MoA model, connecting a molecular interaction to a functional cellular outcome. Future work following a successful elucidation would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish preclinical proof-of-concept.

References

-

Supuran, C. T. (2016). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed Central. [Link]

-

Malik, I., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Yar, M., et al. (2021). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. ResearchGate. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia. [Link]

-

Keiser, M. J., et al. (2009). Identifying mechanism-of-action targets for drugs and probes. PubMed Central. [Link]

-

Karaman, R. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling? ResearchGate. [Link]

-

Bio-Rad. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Bio-Rad Clinical Diagnostics. [Link]

-

Columbia University Department of Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

-

Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida, Department of Medicinal Chemistry. [Link]

-

Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Dana Bioscience. (n.d.). 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. Dana Bioscience. [Link]

-

PubChem. (n.d.). 4-(1-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

-

Pepe, O., et al. (2022). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central. [Link]

-

Zhang, Q., et al. (2017). Chemical Composition, Antioxidant, Antibacterial and Cytotoxic Activities of Essential Oil of Leontopodium Leontopodioides (Willd.) Beauverd. PubMed. [Link]

Sources

- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. danabiosci.com [danabiosci.com]

- 5. 220948-20-9|4-[(1S)-1-Hydroxyethyl]benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to the Biological Activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide. Drawing upon established knowledge of the versatile benzenesulfonamide scaffold, this document explores the predicted therapeutic potential of this specific derivative as an anticancer agent, a carbonic anhydrase inhibitor, and an antibacterial compound. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously evaluate these potential biological activities. This guide is intended to serve as a foundational resource for stimulating further investigation and unlocking the therapeutic promise of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of their antibacterial properties in the 1930s, sulfonamide-based drugs have been developed to treat a multitude of conditions, including cancer, glaucoma, and inflammation.[1][2] Their remarkable versatility stems from the ease with which the core structure can be functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 1-hydroxyethyl group at the 4-position of the benzene ring presents an intriguing modification, suggesting potential for novel biological interactions and therapeutic applications. This guide will delve into the predicted biological landscape of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, offering a roadmap for its scientific exploration.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | PubChem |

| Molecular Weight | 201.25 g/mol | PubChem |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Step 1: Synthesis of 4-Acetylbenzenesulfonamide

This initial step involves the reaction of a suitable starting material, such as acetophenone, with chlorosulfonic acid followed by amination. General procedures for the synthesis of benzenesulfonamides are well-documented.[3][4]

Step 2: Reduction of 4-Acetylbenzenesulfonamide

The key transformation is the selective reduction of the ketone functionality of 4-acetylbenzenesulfonamide to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, known for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like sulfonamides.[5][6]

Proposed Protocol for the Reduction of 4-Acetylbenzenesulfonamide:

-

Dissolve 4-acetylbenzenesulfonamide in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and methanol.[5]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be carefully calculated, typically a slight excess is used.[5][6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Predicted Biological Activities and Structure-Activity Relationships

Based on the extensive body of research on benzenesulfonamide derivatives, 4-(1-Hydroxyethyl)benzene-1-sulfonamide is predicted to exhibit several key biological activities.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[1] The inhibitory activity of benzenesulfonamides is primarily attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site.

The substituent at the 4-position of the benzene ring plays a crucial role in determining the potency and isoform selectivity of CA inhibitors.[7] While bulky hydrophobic groups can enhance binding affinity, the introduction of a hydroxyalkyl group, such as the 1-hydroxyethyl group in our target compound, can also lead to potent inhibition.[8] The hydroxyl group can form additional hydrogen bonds within the active site, thereby increasing the binding affinity.

Anticancer Activity

A vast number of sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[8] The substituent at the 4-position of the benzenesulfonamide ring significantly influences its anticancer potential. Studies have shown that both electron-donating and electron-withdrawing groups can contribute to cytotoxicity.[9][10] The presence of the 1-hydroxyethyl group could enhance water solubility and potentially interact with specific targets within cancer cells.

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While the development of resistance has limited their use, the search for novel sulfonamide-based antibacterial agents continues. The nature of the substituent on the benzene ring can influence the antibacterial spectrum and potency.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the following detailed experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

-

Human carbonic anhydrase I and II (or other isoforms of interest)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Test compound: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

-

Positive control: Acetazolamide

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

Prepare a working solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

-

Add 2 µL of the test compound dilutions (or DMSO for the control) to the respective wells.

-

Add 20 µL of the CA enzyme working solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compound: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Protocol:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) in MHB.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound and control antibiotic in the wells of a 96-well plate containing MHB.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Workflow for MIC Determination:

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111 [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of substituents on benzenesulfonyl motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure for the title compound, this document details its synthesis and spectroscopic characterization. Furthermore, a comparative crystallographic analysis with structurally related benzenesulfonamide derivatives is presented to infer its likely solid-state conformation and intermolecular interactions. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory drugs. The efficacy of sulfonamides is often intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. Understanding the crystal structure of these compounds is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates with improved physicochemical properties.

This guide focuses on 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a derivative that combines the pharmacologically significant benzenesulfonamide core with a hydroxyethyl substituent. This substituent introduces a chiral center and additional hydrogen bonding capabilities, making its structural analysis particularly compelling for understanding its potential biological interactions and solid-state behavior. While a vibrational spectral investigation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide has been reported, to date, its single-crystal X-ray structure has not been deposited in publicly accessible databases[1]. The compound is, however, commercially available from various suppliers[2][3][4].

Synthesis and Spectroscopic Characterization

The synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide can be achieved through established synthetic routes for benzenesulfonamide derivatives. A general and reliable method involves the reaction of a corresponding sulfonyl chloride with ammonia or an appropriate amine.

General Synthetic Protocol

A plausible synthetic pathway for 4-(1-Hydroxyethyl)benzene-1-sulfonamide is outlined below. This multi-step process typically starts from a readily available starting material, which is then functionalized to introduce the desired hydroxyethyl and sulfonamide groups.

Caption: Plausible synthetic workflow for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Step-by-Step Methodology:

-

Ammonolysis of 4-Acetylbenzenesulfonyl chloride: 4-Acetylbenzenesulfonyl chloride is dissolved in a suitable inert solvent, such as tetrahydrofuran or dioxane. The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

-

Isolation of 4-Acetylbenzene-1-sulfonamide: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water, and the solid product, 4-acetylbenzene-1-sulfonamide, is collected by filtration, washed with cold water, and dried.

-

Reduction of the Ketone: The 4-acetylbenzene-1-sulfonamide is dissolved in a suitable solvent, typically methanol or ethanol. A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The organic solvent is removed in vacuo, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Final Product: The crude 4-(1-Hydroxyethyl)benzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system to afford the final product as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized 4-(1-Hydroxyethyl)benzene-1-sulfonamide would be confirmed using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide and the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Comparative Crystallographic Analysis

In the absence of the explicit crystal structure for 4-(1-Hydroxyethyl)benzene-1-sulfonamide, we can gain significant insights by examining the crystal structures of closely related benzenesulfonamide derivatives. These analogs can provide a basis for predicting the likely intermolecular interactions and packing motifs of the title compound.

Key Intermolecular Interactions in Benzenesulfonamides

The crystal packing of benzenesulfonamides is typically dominated by a network of hydrogen bonds involving the sulfonamide group. The N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. The presence of additional functional groups, such as the hydroxyl group in our target molecule, introduces further possibilities for hydrogen bonding, potentially leading to more complex and robust supramolecular architectures.

Analysis of Related Crystal Structures

Several crystal structures of substituted benzenesulfonamides reveal common hydrogen bonding motifs. For instance, in the crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide, molecules are linked through intermolecular N—H···O and O—H···O hydrogen bonds[5]. Similarly, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide feature N—H···O hydrogen bonds that form infinite chains[6]. The formation of two-dimensional arrays through N—H···N and N—H···O hydrogen bonds has also been observed in the crystal structure of 4-(Benzylideneamino)benzenesulfonamide[7].

The table below summarizes the key crystallographic data for selected benzenesulfonamide derivatives, which can serve as a basis for comparison.

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| N-(4-Hydroxyphenyl)benzenesulfonamide | Orthorhombic | P2₁2₁2₁ | N—H···O, O—H···O | [5] |

| 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | N—H···O, C—H···π | [6] |

| N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/n | N—H···O, C—H···O | [6] |

| 4-(Benzylideneamino)benzenesulfonamide | Monoclinic | P2₁/c | N—H···N, N—H···O | [7] |

Predicted Solid-State Structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Based on the analysis of related structures, we can hypothesize the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in the solid state.

Caption: Predicted primary hydrogen bonding interactions for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

It is highly probable that the crystal structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide will be stabilized by a robust network of hydrogen bonds. The primary sulfonamide (–SO₂NH₂) group will likely participate in N–H···O=S interactions, forming chains or dimers, a common feature in sulfonamide crystal packing. The presence of the hydroxyethyl group introduces an additional hydroxyl (–OH) group, which can act as both a hydrogen bond donor and acceptor. This will likely lead to the formation of O–H···O hydrogen bonds, either with another hydroxyl group or with a sulfonyl oxygen atom. The interplay of these different hydrogen bonds is expected to result in a complex and stable three-dimensional supramolecular assembly.

Implications for Drug Development

The predicted hydrogen bonding capabilities of 4-(1-Hydroxyethyl)benzene-1-sulfonamide have significant implications for its potential as a drug candidate. The ability to form multiple, specific hydrogen bonds is crucial for molecular recognition at the active site of a biological target. The chiral center introduced by the hydroxyethyl group could also lead to stereospecific interactions with a receptor, potentially enhancing its potency and selectivity.

Furthermore, the solid-state properties of a drug molecule, which are dictated by its crystal packing, have a profound impact on its pharmaceutical development. These properties include solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore essential for optimizing these parameters and for the selection of the most suitable polymorphic form for clinical development.

Conclusion and Future Directions

While the definitive crystal structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide remains to be determined, this guide has provided a comprehensive overview of its synthesis and a predictive analysis of its solid-state structure based on a comparative study of related compounds. The insights gained from this analysis underscore the importance of the sulfonamide and hydroxyl groups in directing the supramolecular assembly through a network of hydrogen bonds.

To further advance our understanding of this molecule and its potential applications, the experimental determination of its single-crystal X-ray structure is a critical next step. This would provide definitive evidence of its conformation and packing in the solid state, validating the predictions made in this guide. Such data would be invaluable for computational modeling studies, such as molecular docking and quantum chemical calculations, to explore its interactions with potential biological targets and to guide the design of new and improved sulfonamide-based therapeutic agents.

References

- Vibrational spectral investigation of 4-(1-hydroxyethyl)benzene-1-sulfonamide.

-

N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 11), o2769. [Link]

-

Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 920–924. [Link]

-

Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1244, 129881. [Link]

-

Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. ResearchGate. [Link]

-

4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg - Dana Bioscience. [Link]

-

p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem. [Link]

-

4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem. [Link]

-

Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate. [Link]

-

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 51698383 - PubChem. [Link]

-

4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1978. [Link]

-

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol - PubChem. [Link]

-

4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem. [Link]

-

N-ethyl-4-hydroxybenzene-1-sulfonamide | C8H11NO3S | CID 43135494 - PubChem. [Link]

-

4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 9), o2363–o2364. [Link]

-

Structural and computational insights into a benzene sulfonamide derivative. Moroccan Journal of Chemistry, 12(1), 1-1. [Link]

-

4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide | C8H11NO3S2 | CID 4269754 - PubChem. [Link]

- Method for synthesizing benzene sulfonamide compounds - Google P

- Process for the preparation of benzene sulfonamides - Google P

-

3-amino-n,n-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide - PubChemLite. [Link]

Sources

- 1. vibrational spectral investigation of 4-(1-hydroxyethyl)benzene-1-sulfonamide [ijltet.org]

- 2. danabiosci.com [danabiosci.com]

- 3. 220948-20-9|4-[(1S)-1-Hydroxyethyl]benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Methodological Framework for Determining the Aqueous and Organic Solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive methodological framework for the systematic characterization of the solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a sulfonamide derivative of significant interest. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical chemistry and pharmaceutical science, drawing upon extensive research on analogous sulfonamide compounds. We present a complete workflow, from initial solid-state characterization to detailed experimental protocols for solubility measurement and the subsequent thermodynamic modeling of the dissolution process. This guide is intended to serve as a self-validating system for researchers to generate accurate, reliable, and thermodynamically grounded solubility data.

Introduction: The Imperative of Solubility in Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial and antitumor drugs. The efficacy of any orally administered API is fundamentally linked to its aqueous solubility, which governs its dissolution rate in the gastrointestinal tract and subsequent absorption into systemic circulation. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic variability.

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a molecule that combines a hydrophilic hydroxyethyl group with the ionizable sulfonamide moiety. Understanding its interaction with various solvents is paramount for predicting its behavior in biological systems and for designing robust formulations. This guide provides the scientific rationale and detailed protocols to thoroughly investigate its solubility profile.

Foundational Analysis: Solid-State Characterization

Before any solubility measurements are undertaken, the solid-state properties of the 4-(1-Hydroxyethyl)benzene-1-sulfonamide sample must be rigorously characterized. The presence of different polymorphic forms or solvates can significantly alter measured solubility values, leading to inconsistent and erroneous data.

Causality Behind the Protocol

An API can exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable form will exhibit the lowest solubility, while metastable forms will be more soluble. It is critical to identify the stable form at the experimental temperature to ensure the measurement of true equilibrium solubility.[1]

Recommended Protocol: Thermal and Spectroscopic Analysis

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and detect any polymorphic transitions.

-

Procedure: Heat a 2-5 mg sample of the compound in a sealed aluminum pan at a controlled rate (e.g., 10 K·min⁻¹) under a nitrogen atmosphere.[2] The resulting thermogram will reveal endothermic events corresponding to melting or solid-solid transitions.

-

-

Powder X-Ray Diffraction (PXRD):

-

Objective: To identify the crystalline form of the API and ensure phase purity.

-

Procedure: Analyze the bulk powder sample to obtain its characteristic diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline form.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To assess thermal stability and rule out the presence of solvates or hydrates.

-

Procedure: Heat the sample at a controlled rate and monitor mass loss as a function of temperature. Significant mass loss before the melting point may indicate the presence of bound solvent.

-

Rational Solvent Selection

The choice of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. This allows for an understanding of the solute-solvent interactions that govern the dissolution process. Based on studies of similar sulfonamides, a suitable set of mono-solvents is proposed.[3][4]

| Solvent Class | Solvent | Rationale |

| Polar Protic | Water | Biologically relevant; essential for Biopharmaceutics Classification System (BCS).[1] |

| Methanol, Ethanol, 1-Propanol, 1-Butanol | Aliphatic alcohols with varying chain lengths to probe the effect of decreasing polarity and hydrogen bonding capacity.[3][5] | |

| Polar Aprotic | Acetone | High solubility for many sulfonamides, acts as a good reference solvent.[3] |

| Dimethyl Sulfoxide (DMSO) | A powerful, highly polar solvent often used for initial stock solutions.[6] | |

| Ethyl Acetate | An ester of moderate polarity, common in pharmaceutical processing.[4] | |

| Biologically Relevant | 1-Octanol | A key solvent used to model the lipophilicity and membrane permeability of drugs.[7][8][9] |

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[10][11] This technique ensures that a true equilibrium between the solid and liquid phases is achieved.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by measuring concentration over time until a plateau is reached, confirming equilibrium.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to a series of glass vials. The excess solid is crucial to ensure saturation.[10]

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostated orbital shaker set to the desired temperature (e.g., covering a range from 293.15 K to 313.15 K). Agitation ensures constant contact between the solid and the solvent.[1]

-

Sampling: At appropriate time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for sedimentation.

-

Filtration: Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.[2]

-

Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV-Vis spectrophotometry as it can separate the API from any potential impurities or degradants.[10]

-

Equilibrium Confirmation: Repeat the sampling process until the measured concentration at consecutive time points is statistically unchanged, confirming that equilibrium has been reached.[1]

Thermodynamic Modeling and Data Interpretation

The temperature dependence of solubility provides invaluable insight into the thermodynamics of the dissolution process. The experimental data can be correlated using several well-established thermodynamic models.[3][4]

The Modified Apelblat Equation

This semi-empirical model is widely used to correlate solubility with temperature and is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the experimental data. Parameter B is related to the enthalpy of solution, while C reflects the influence of temperature on this enthalpy.[3]

The van 't Hoff Equation

The van 't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution:

ln(x) = -ΔHsol/RT + ΔSsol/R

where ΔHsol is the apparent molar enthalpy of solution, ΔSsol is the apparent molar entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

From these values, the apparent Gibbs free energy of solution (ΔGsol) can be calculated at each temperature:

ΔGsol = ΔHsol - TΔSsol

A positive ΔGsol indicates a non-spontaneous dissolution process, while a positive ΔHsol signifies that the process is endothermic, meaning solubility will increase with temperature.[3]

Caption: Logical relationship from experimental data to thermodynamic interpretation.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for comparative analysis.

Table 1: Experimental Mole Fraction Solubility (x) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide at Various Temperatures (T/K)

| Solvent | T=293.15 K | T=298.15 K | T=303.15 K | T=308.15 K | T=313.15 K |

|---|---|---|---|---|---|

| Water | Data | Data | Data | Data | Data |

| Methanol | Data | Data | Data | Data | Data |

| Ethanol | Data | Data | Data | Data | Data |

| Acetone | Data | Data | Data | Data | Data |

| 1-Octanol | Data | Data | Data | Data | Data |

Table 2: Apparent Thermodynamic Parameters of Dissolution at T = 298.15 K

| Solvent | ΔHsol (kJ·mol⁻¹) | ΔSsol (J·mol⁻¹·K⁻¹) | ΔGsol (kJ·mol⁻¹) |

|---|---|---|---|

| Water | Data | Data | Data |

| Methanol | Data | Data | Data |

| Ethanol | Data | Data | Data |

| Acetone | Data | Data | Data |

| 1-Octanol | Data | Data | Data |

Expert Insights and Trustworthiness

-

pH Considerations: 4-(1-Hydroxyethyl)benzene-1-sulfonamide has an ionizable sulfonamide group. Its aqueous solubility will be highly dependent on pH.[10][12] It is crucial to perform solubility measurements in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile, as recommended by regulatory guidelines.[1]

-

Solid Phase Analysis: After equilibration, the solid phase should be recovered and re-analyzed by PXRD and DSC to confirm that no polymorphic transformation or solvate formation occurred during the experiment. This step is essential for the trustworthiness of the data.

-

Ideal vs. Real Solubility: The calculated thermodynamic parameters represent the process of transferring the solid solute into the solvent. The magnitude of ΔHsol and ΔSsol provides insight into the energy required to break the crystal lattice versus the energy gained from solvation, offering a deeper understanding of the dissolution mechanism.[13]